Adipic Acid-d4 (Major)
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Overview
Description
Adipic Acid-d4 (Major) is a deuterium-labeled version of adipic acid, a linear dicarboxylic acid composed of six carbon atoms. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research to study metabolic pathways and reaction mechanisms due to its unique isotopic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adipic Acid-d4 can be synthesized through various methods, including the oxidation of cyclohexanol and cyclohexanone (KA oil) using deuterium-labeled reagents. The process typically involves the use of nitric acid as an oxidant and copper or ammonium metavanadate as catalysts . Another method involves the microbial oxidation of deuterium-labeled 1,6-hexanediol using Gluconobacter oxydans .
Industrial Production Methods: The industrial production of adipic acid, including its deuterium-labeled variant, often relies on the catalytic oxidation of cyclohexane or cyclohexanol/cyclohexanone mixtures. The use of deuterium-labeled starting materials ensures the incorporation of deuterium into the final product .
Chemical Reactions Analysis
Types of Reactions: Adipic Acid-d4 undergoes various chemical reactions, including:
Oxidation: Conversion of cyclohexanol and cyclohexanone to adipic acid using oxidizing agents like nitric acid.
Reduction: Reduction of adipic acid to hexanediol using reducing agents such as lithium aluminum hydride.
Substitution: Esterification reactions to form esters like di(2-ethylhexyl) adipate.
Common Reagents and Conditions:
Oxidation: Nitric acid, copper or ammonium metavanadate catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols (e.g., 2-ethylhexanol), acid catalysts.
Major Products:
Oxidation: Adipic acid.
Reduction: Hexanediol.
Substitution: Di(2-ethylhexyl) adipate.
Scientific Research Applications
Adipic Acid-d4 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms. Its applications include:
Mechanism of Action
The mechanism of action of Adipic Acid-d4 involves its incorporation into metabolic pathways where it acts as a substrate or intermediate. The deuterium labeling allows for the tracking of its transformation and interactions within these pathways. The molecular targets and pathways involved include the tricarboxylic acid cycle and fatty acid metabolism .
Comparison with Similar Compounds
Adipic Acid: The non-labeled version of Adipic Acid-d4, widely used in the production of nylon-6,6 and other polymers.
Hexanedioic Acid: Another name for adipic acid, sharing similar chemical properties and applications.
Di(2-ethylhexyl) Adipate: An ester of adipic acid used as a plasticizer.
Uniqueness: Adipic Acid-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The isotopic labeling allows for precise tracking and analysis in metabolic and chemical studies, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C6H10O4 |
---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
3,3,4,4-tetradeuteriohexanedioic acid |
InChI |
InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i1D2,2D2 |
InChI Key |
WNLRTRBMVRJNCN-LNLMKGTHSA-N |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])CC(=O)O |
Canonical SMILES |
C(CCC(=O)O)CC(=O)O |
Origin of Product |
United States |
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